An In-depth Technical Guide to HC Yellow No. 10: Chemical Structure and Synthesis
An In-depth Technical Guide to HC Yellow No. 10: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC Yellow No. 10, identified by the CAS Registry Number 109023-83-8, is a nitro dye predominantly utilized in the formulation of semi-permanent hair coloring products.[1][2] Its chemical designation is 1,5-Bis(beta-hydroxyethyl)amino-2-nitro-4-chlorobenzene.[1][2] As a direct dye, it imparts a yellow hue to the hair shaft without the need for an oxidative process.[1] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthesis pathway, and available physicochemical and toxicological data for HC Yellow No. 10.
Chemical Structure
The molecular structure of HC Yellow No. 10 consists of a substituted benzene ring. The key functional groups that determine its chemical properties and color are a nitro group (NO₂) ortho to a secondary amine, and two hydroxyethylamino groups. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the electron-donating amino groups, is characteristic of nitro dyes and is responsible for its yellow color. The molecule is also a secondary amine, which makes it susceptible to nitrosation.[3]
Molecular Formula: C₁₀H₁₄ClN₃O₄
Molecular Weight: 275.69 g/mol
Physicochemical and Toxicological Properties
| Property | Value | Reference |
| Physical State | Not specified; likely a solid based on similar compounds. | |
| Solubility | Data not available. Similar nitro dyes show solubility in organic solvents like DMSO and DMF. | [3] |
| Acute Oral Toxicity (Rat) | >5000 mg/kg bw | [3] |
| NOAEL (28-day study, Rat) | 125 mg/kg/day | [3] |
| Nitrosamine Content | Should be < 50 ppb | [3] |
Synthesis of HC Yellow No. 10
A detailed experimental protocol for the synthesis of HC Yellow No. 10 is not explicitly available in peer-reviewed scientific literature or patents. However, based on the synthesis of structurally similar aromatic nitro compounds, a plausible synthetic route can be proposed. The most likely pathway involves a nucleophilic aromatic substitution reaction between 3,4-dichloronitrobenzene and diethanolamine.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for HC Yellow No. 10.
Experimental Protocol (Proposed)
Objective: To synthesize 1,5-Bis(beta-hydroxyethyl)amino-2-nitro-4-chlorobenzene (HC Yellow No. 10) via nucleophilic aromatic substitution.
Materials:
-
3,4-Dichloronitrobenzene
-
Diethanolamine
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other suitable base)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dichloronitrobenzene in ethanol.
-
Addition of Reagents: To the stirred solution, add an excess of diethanolamine followed by a molar equivalent of sodium bicarbonate. The base is added to neutralize the hydrochloric acid formed during the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solvent can be removed under reduced pressure. The resulting residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product obtained after evaporation of the solvent is purified by recrystallization from a suitable solvent or by column chromatography to yield pure HC Yellow No. 10.
Note: This is a proposed synthesis and would require optimization of reaction conditions, including solvent, temperature, reaction time, and purification method.
Conclusion
HC Yellow No. 10 is a well-characterized nitro dye used in the cosmetics industry. While its toxicological profile has been evaluated, detailed public information on its synthesis and specific physicochemical properties is limited. The proposed synthesis provides a viable route for its preparation, which is crucial for researchers and professionals in drug development and related fields who may need to synthesize this compound for further study or as a reference standard. Further research to fully characterize its spectral properties and optimize its synthesis would be a valuable contribution to the field.
